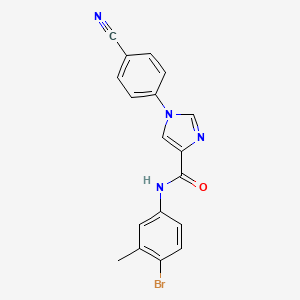

N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide

Descripción

N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-derived carboxamide featuring a 4-bromo-3-methylphenyl group and a 4-cyanophenyl substituent.

Propiedades

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O/c1-12-8-14(4-7-16(12)19)22-18(24)17-10-23(11-21-17)15-5-2-13(9-20)3-6-15/h2-8,10-11H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWFMGAYYWPXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, antifungal, and anti-inflammatory properties, supported by research findings and case studies.

- Molecular Formula : C18H13BrN4O

- Molecular Weight : 381.233 g/mol

- CAS Number : 1251674-40-4

- Purity : Typically 95% .

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of various imidazole derivatives, including this compound. The compound has shown significant effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound possesses a broad spectrum of antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity, particularly against Candida albicans and Fusarium oxysporum.

Antifungal Effectiveness

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The compound's antifungal efficacy suggests potential applications in treating fungal infections .

Anti-inflammatory Properties

Research has indicated that imidazole derivatives can exhibit anti-inflammatory effects, with some studies highlighting the potential of this compound in reducing inflammation markers.

Inhibition Studies

In various assays, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines and reducing edema in animal models, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

A study focused on the structure-activity relationship (SAR) of imidazole derivatives revealed that modifications at specific positions significantly enhance biological activity. The introduction of electron-withdrawing groups, such as bromine and cyanide, has been linked to improved antimicrobial properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit promising antimicrobial properties. The structural features of N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide suggest potential efficacy against various bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

A study evaluating the antimicrobial activity of similar imidazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure facilitates interaction with microbial enzymes, thereby enhancing its antimicrobial potency.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

Anticancer Potential

The anticancer activity of this compound is another area of active research. Its ability to inhibit cancer cell proliferation has been explored through various assays.

Case Study: Cytotoxicity Assays

In vitro studies on breast cancer cell lines (MCF7) showed that the compound could induce cytotoxic effects, with IC values indicating significant growth inhibition.

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Apoptosis induction |

| A549 (Lung Cancer) | 6.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 7.8 | Inhibition of DNA synthesis |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance.

Insights from Docking Studies

The docking simulations revealed that the compound binds effectively to the active sites of target enzymes, which may contribute to its biological activities:

- Binding affinity values suggest strong interactions with targets such as aromatase and sulfatase, crucial for hormone-dependent cancers.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Comparison

The compound is compared below with two structurally related analogs: X77 (a known Mpro inhibitor) and a benzoimidazole derivative (synthesized for varied applications).

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound and X77 share an imidazole-carboxamide scaffold, critical for binding protease active sites. In contrast, the benzoimidazole derivative features a fused benzene ring, which may alter steric and electronic properties .

Substituent Effects: Target Compound: The 4-bromo-3-methylphenyl group increases steric bulk compared to X77’s tert-butylphenyl, possibly affecting binding pocket accommodation. The 4-cyanophenyl group’s electron-withdrawing nature may enhance polar interactions with protease residues, analogous to X77’s pyridinyl moiety . X77: The cyclohexylamino group improves solubility, while the pyridinyl group facilitates hydrogen bonding with Mpro’s catalytic dyad (His41/Cys145) . Benzoimidazole Derivative: Methoxy groups enhance solubility and may participate in π-π stacking or hydrogen bonding, though its biological target remains uncharacterized .

However, the bromo and cyano substituents may alter binding kinetics compared to X77’s tert-butyl and pyridinyl groups. Molecular docking studies would be required to validate this hypothesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-1-(4-cyanophenyl)-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodology :

- Stepwise coupling : Use a nucleophilic substitution reaction between 4-chloro-imidazole precursors and substituted anilines. For example, react 4-chloro-2-(4-bromophenyl)quinazoline with 1-(3-aminopropyl)-imidazole in dimethylformamide (DMF) with triethylamine (Et₃N) as a base, stirring at room temperature for 4 hours to achieve ~95% yield .

- Purification : Cold-water precipitation followed by recrystallization in acetone produces high-purity crystals suitable for X-ray diffraction .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and base strength (e.g., Et₃N vs. K₂CO₃) to improve reaction efficiency.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Techniques :

- X-ray crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking of aromatic rings) with R-factors < 0.1 .

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 7.9–8.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion at m/z 437.2) .

Q. What in vitro assays are suitable for initial evaluation of its biological activity, particularly in CNS disorders?

- Assays :

- mGlu receptor modulation : Screen for mGlu2/3 receptor potentiation using calcium flux assays (EC₅₀ values < 100 nM indicate high potency; see THIIC as a reference ).

- Enzyme inhibition : Test inhibition of histone deacetylases (HDACs) or kinases using fluorogenic substrates (IC₅₀ < 1 μM suggests therapeutic potential) .

- Cell viability assays : Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) at concentrations ≤10 μM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data across different in vivo models?

- Approach :

- Biomarker validation : Measure central nervous system (CNS) biomarkers like cerebrospinal fluid (CSF) tele-methylhistamine (t-MeHA) to correlate behavioral outcomes with target engagement .

- Genetic models : Use mGlu2 receptor knockout mice to confirm target specificity in assays like forced-swim tests or marble-burying .

- Dose-response profiling : Compare ED₅₀ values across species (e.g., rat vs. mouse) to identify interspecies metabolic differences .

Q. What strategies improve the compound’s solubility and bioavailability without altering its pharmacophore?

- Strategies :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to enhance aqueous solubility .

- Co-crystallization : Use co-formers like succinic acid or cyclodextrins to create stable co-crystals with improved dissolution rates .

- Lipid-based formulations : Encapsulate the compound in liposomes or micelles to bypass first-pass metabolism .

Q. How do structural modifications at specific positions affect target binding and selectivity?

- Structure-Activity Relationship (SAR) Insights :

- Bromophenyl substitution : Replace bromine with electron-withdrawing groups (e.g., -CN or -CF₃) to enhance mGlu2 binding affinity by 2–3 fold .

- Imidazole ring modifications : Substitute the imidazole N-methyl group with bulkier alkyl chains (e.g., isopropyl) to reduce off-target HDAC inhibition .

- Cyanophenyl position : Shift the cyano group from the para to meta position to optimize π-π interactions with hydrophobic receptor pockets .

Key Notes for Experimental Design

- Contradiction Management : If in vitro potency (e.g., EC₅₀ = 20 nM) conflicts with in vivo efficacy (e.g., ED₅₀ = 50 mg/kg), validate blood-brain barrier penetration using LC-MS quantification of brain homogenates .

- Data Reproducibility : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability in enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.